![molecular formula C16H21Cl2N3O4 B2644243 4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid CAS No. 1026783-34-5](/img/structure/B2644243.png)
4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also known as DCA or Dichloroacetate, is a small molecule that has been extensively studied for its potential therapeutic applications. DCA is a derivative of acetic acid and has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
Research on similar butanoic acid derivatives has explored their molecular structures through spectroscopic methods and molecular docking studies. For example, derivatives have been analyzed for their vibrational bands, molecular stability, reactivity, nonlinear optical materials potential, and interactions like hydrogen bonding and Van der Waals forces. Studies have indicated that these compounds could inhibit Placenta growth factor (PIGF-1), suggesting good biological activities which may be relevant for pharmacological importance (Vanasundari et al., 2018).
Vibrational Spectroscopic and Supramolecular Studies
A chloramphenicol derivative, structurally related to the compound of interest, was analyzed using single-crystal X-ray diffraction and vibrational spectroscopy. This study highlighted the importance of both conventional and non-conventional hydrogen bonds, suggesting potential applications in designing compounds with specific supramolecular structures (Fernandes et al., 2017).
Synthesis for Imaging Applications
Derivatives with structural similarities have been synthesized for potential imaging applications in diseases like Parkinson's disease, demonstrating the versatility of this compound class in biomedical research. For instance, a specific compound was synthesized for imaging LRRK2 enzyme activity, relevant for Parkinson's disease research (Wang et al., 2017).
Optimization in Kinase Inhibition
Analogues have been optimized for inhibiting Src kinase activity, highlighting the therapeutic potential of such compounds in cancer treatment. This research exemplifies the application of structural modifications to enhance biological activity and specificity (Boschelli et al., 2001).
properties
IUPAC Name |
4-(2,3-dichloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O4/c17-11-2-1-3-12(15(11)18)20-14(22)10-13(16(23)24)19-4-5-21-6-8-25-9-7-21/h1-3,13,19H,4-10H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMPWHPOQBZIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.